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Compound of Interest

Compound Name: Cycloeucalenone

Cat. No.: B1256185 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Cycloeucalenone is a cycloartane-type triterpene ketone that has been isolated from various

plant sources, including Musa paradisiaca (banana) peels and Tinospora crispa. As a naturally

occurring compound, it has garnered interest within the scientific community for its potential

therapeutic applications. This technical guide provides a comprehensive overview of the

current understanding of the pharmacology of Cycloeucalenone, detailing its known biological

activities, proposed mechanisms of action, and available pharmacokinetic data. The

information is presented to serve as a foundational resource for researchers and professionals

engaged in the exploration and development of novel therapeutic agents.

Physicochemical Properties
Cycloeucalenone is a pentacyclic triterpenoid with the chemical formula C₃₀H₄₈O. Its structure

features a characteristic cycloartane skeleton with a ketone group.
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Property Value

Molecular Formula C₃₀H₄₈O

Molecular Weight 424.7 g/mol

IUPAC Name

(1S,3R,7S,8S,11S,12S,15R,16R)-7,12,16-

trimethyl-15-[(2R)-6-methyl-5-

methylideneheptan-2-

yl]pentacyclo[9.7.0.0¹,³.0³,⁸.0¹²,¹⁶]octadecan-6-

one

CAS Number 1255-12-5

Pharmacodynamics: Biological Activities and
Mechanisms of Action
Cycloeucalenone has been reported to exhibit a range of biological activities, including anti-

inflammatory, antioxidant, leishmanicidal, and mild cardiotonic effects. The primary

mechanisms of action appear to be linked to the modulation of inflammatory pathways.

Anti-inflammatory Activity
In vivo and in vitro studies have demonstrated the anti-inflammatory potential of

Cycloeucalenone.

Quantitative Data: Anti-inflammatory Activity
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Assay Model Result Source

Formalin-induced Paw

Edema
Rat

Significant edema

reduction with the

hexane fraction

containing

Cycloeucalenone at

200 mg/kg.

[1]

Phospholipase A₂

(PLA₂) Inhibition
In vitro

Cycloeucalenone

showed inhibitory

effects on PLA₂.

[1]

Red Blood Cell (RBC)

Membrane

Stabilization

In vitro

Cycloeucalenone

demonstrated the

ability to limit RBC

hemolysis.

[1]

Molecular Docking

(Binding Affinity)
In silico

Stronger affinity for

PLA₂ (-7.6 kcal/mol)

and NF-κB (-6.0

kcal/mol) compared to

indomethacin and

ibuprofen.

[1]

Note: Specific IC₅₀ values for the anti-inflammatory assays of Cycloeucalenone are not readily

available in the reviewed literature.

Proposed Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of Cycloeucalenone are likely mediated through the inhibition of

key inflammatory players, phospholipase A₂ (PLA₂) and the nuclear factor-kappa B (NF-κB)

signaling pathway. Inhibition of PLA₂ reduces the production of arachidonic acid, a precursor to

pro-inflammatory prostaglandins and leukotrienes. The binding of Cycloeucalenone to NF-κB

suggests an interference with its translocation to the nucleus, thereby downregulating the

expression of pro-inflammatory genes.
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Proposed anti-inflammatory mechanism of Cycloeucalenone.
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Antioxidant Activity
Cycloeucalenone has demonstrated antioxidant properties in in vitro assays, including Fe³⁺

reduction and free radical scavenging activities.[1]

Quantitative Data: Antioxidant Activity

Assay Result Source

Ferric (Fe³⁺) Reducing

Antioxidant Power

Displayed Fe³⁺ reduction

capability.
[1]

Free Radical Scavenging
Showed free radical

scavenging molecules.
[1]

Note: Specific IC₅₀ values for the antioxidant assays of Cycloeucalenone are not readily

available in the reviewed literature.

Leishmanicidal Activity
Initial research has suggested that Cycloeucalenone possesses leishmanicidal action against

the protozoan parasite Leishmania infantum chagasi. This activity supports the

ethnopharmacological use of plants containing this compound in folk medicine for treating

leishmaniasis. While promising, the mechanism of its leishmanicidal effect is not yet fully

understood.

Note: Specific IC₅₀ values for the leishmanicidal activity of Cycloeucalenone are not readily

available in the reviewed literature.

Cardiotonic Effects
Studies on isolated rat atria have indicated that Cycloeucalenone produces mild cardiotonic

effects. In these experiments, Cycloeucalenone showed a slight change from the control in

both the right and left atrial force of contraction.[2]

Quantitative Data: Cardiotonic Effects
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Preparation Effect Source

Isolated Rat Right Atrium
Slight change from control in

force of contraction.
[2]

Isolated Rat Left Atrium
Slight change from control in

force of contraction.
[2]

Note: Specific EC₅₀ values for the cardiotonic effects of Cycloeucalenone are not readily

available in the reviewed literature.

Pharmacokinetics
In silico pharmacokinetic modeling has suggested a favorable profile for Cycloeucalenone.[1]

However, detailed experimental data on its absorption, distribution, metabolism, and excretion

(ADME) are limited.

In Silico ADMET Prediction (Representative Parameters)

The following table presents a set of representative ADMET parameters that are typically

evaluated in in silico models. The specific values for Cycloeucalenone are not currently

available in the public domain.
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Parameter Predicted Property Significance

Absorption

Human Intestinal Absorption High Good oral bioavailability

Caco-2 Permeability High Good intestinal permeability

Distribution

BBB Penetration Low
Low potential for central

nervous system effects

Plasma Protein Binding High
May affect free drug

concentration

Metabolism

CYP2D6 Inhibitor No
Low risk of drug-drug

interactions via this pathway

CYP3A4 Inhibitor No
Low risk of drug-drug

interactions via this pathway

Excretion

Total Clearance Low Longer half-life

Toxicity

AMES Toxicity Non-mutagenic Low risk of carcinogenicity

hERG Inhibition Low risk Low risk of cardiotoxicity

Experimental Protocols
This section provides an overview of the methodologies for key experiments relevant to the

pharmacological evaluation of Cycloeucalenone.

Formalin-Induced Paw Edema in Rats (In Vivo Anti-
inflammatory Assay)
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This protocol outlines a standard procedure for assessing the in vivo anti-inflammatory activity

of a compound.

Animal Acclimatization
(e.g., Wistar rats)

Grouping of Animals
(Control, Standard, Test Groups)

Compound Administration
(e.g., oral gavage of Cycloeucalenone)

Induction of Inflammation
(Subplantar injection of formalin)

Paw Volume Measurement
(Plethysmometer at various time points)

Data Analysis
(% inhibition of edema)

Click to download full resolution via product page

Workflow for Formalin-Induced Paw Edema Assay.

Animal Preparation: Male Wistar rats are acclimatized under standard laboratory conditions.

Grouping: Animals are divided into control (vehicle), standard (e.g., indomethacin), and test

groups (different doses of Cycloeucalenone).
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Compound Administration: The test compound or vehicle is administered, typically orally or

intraperitoneally, one hour before the induction of inflammation.

Induction of Edema: A solution of formalin is injected into the subplantar region of the right

hind paw.

Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer

at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after formalin injection.

Data Analysis: The percentage of inhibition of edema is calculated for each group compared

to the control group.

Red Blood Cell (RBC) Membrane Stabilization Assay (In
Vitro Anti-inflammatory Assay)
This assay assesses the ability of a compound to stabilize the RBC membrane, which is

analogous to the lysosomal membrane, thereby preventing the release of inflammatory

mediators.

Preparation of RBC Suspension: Fresh human blood is collected and centrifuged to separate

the red blood cells. The packed cells are washed with isotonic saline and resuspended to a

desired concentration (e.g., 10% v/v).

Reaction Mixture: The reaction mixture consists of the RBC suspension, a hypotonic solution

(to induce hemolysis), and the test compound (Cycloeucalenone) at various concentrations.

A control is prepared without the test compound.

Incubation: The mixtures are incubated at a specific temperature (e.g., 37°C) for a defined

period (e.g., 30 minutes).

Centrifugation: The tubes are centrifuged to pellet the intact cells.

Spectrophotometric Measurement: The absorbance of the supernatant, which contains the

released hemoglobin, is measured spectrophotometrically (e.g., at 560 nm).

Calculation: The percentage of hemolysis and the percentage of membrane stabilization are

calculated.
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Leishmanicidal Activity Assay (In Vitro)
This protocol describes a method for evaluating the activity of a compound against Leishmania

parasites.

Culturing of Leishmania promastigotes

Incubation of promastigotes with Cycloeucalenone

Preparation of Cycloeucalenone serial dilutions

Assessment of parasite viability
(e.g., MTT assay)

Determination of IC₅₀ value

Click to download full resolution via product page

Workflow for In Vitro Leishmanicidal Activity Assay.

Parasite Culture:Leishmania promastigotes are cultured in a suitable medium until they

reach the stationary phase.

Compound Preparation: Serial dilutions of Cycloeucalenone are prepared in the culture

medium.

Incubation: The promastigotes are incubated with different concentrations of the compound

in 96-well plates for a specified period (e.g., 72 hours).

Viability Assay: The viability of the promastigotes is assessed using a colorimetric method

such as the MTT assay.
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Data Analysis: The percentage of inhibition of parasite growth is calculated, and the half-

maximal inhibitory concentration (IC₅₀) is determined.

Conclusion
Cycloeucalenone emerges as a promising natural product with a multifaceted

pharmacological profile. Its demonstrated anti-inflammatory and antioxidant activities, coupled

with a favorable predicted pharmacokinetic profile, warrant further investigation. The proposed

mechanism of action involving the inhibition of the NF-κB and PLA₂ pathways provides a solid

foundation for future mechanistic studies. While the leishmanicidal and cardiotonic effects are

less characterized, they represent additional avenues for research. To fully elucidate the

therapeutic potential of Cycloeucalenone, future studies should focus on obtaining definitive

quantitative data (IC₅₀/EC₅₀ values) for its various biological activities, conducting

comprehensive in vivo efficacy and safety studies, and performing detailed pharmacokinetic

and metabolic profiling. This will be crucial for advancing Cycloeucalenone from a promising

natural compound to a potential therapeutic lead.

Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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